molecular formula C18H12N2O3S B8109872 3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Cat. No.: B8109872
M. Wt: 336.4 g/mol
InChI Key: OGGSGFLGPWRYTR-UHFFFAOYSA-N
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Description

3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a benzoisoxazole ring, and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of p-toluidine with α-bromoacetophenone, followed by cyclization with thiourea. The benzoisoxazole ring can be synthesized via the reaction of o-nitrobenzaldehyde with hydroxylamine, followed by cyclization. The final step involves coupling the thiazole and benzoisoxazole intermediates and introducing the carboxylic acid group through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The thiazole and benzoisoxazole rings can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is unique due to the combination of the thiazole and benzoisoxazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-1,2-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c1-10-2-4-11(5-3-10)17-19-14(9-24-17)16-13-8-12(18(21)22)6-7-15(13)23-20-16/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGSGFLGPWRYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C3=NOC4=C3C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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